2-(3-Methylphenyl)thiophene

Description

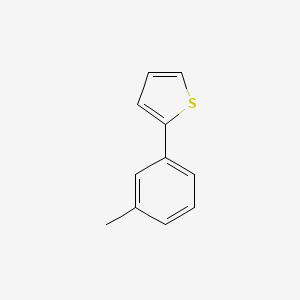

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKMXVCNNASZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393690 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-43-1 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methylphenyl)thiophene

Abstract: This guide provides a comprehensive technical overview of 2-(3-Methylphenyl)thiophene, also known as 2-(m-tolyl)thiophene. It is tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and known applications, particularly within medicinal chemistry. All information is substantiated with references to authoritative sources to ensure scientific integrity and provide a foundation for further research and application.

Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. It consists of a thiophene ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. This structure makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.

Chemical Structure:

-

IUPAC Name: this compound

-

Common Synonyms: 2-(m-Tolyl)thiophene

-

CAS Number: 85553-43-1[1]

-

Molecular Formula: C₁₁H₁₀S

-

SMILES: Cc1cccc(c1)-c2cccs2

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85553-43-1 | [1] |

| Molecular Weight | 174.26 g/mol | Calculated |

| Molecular Formula | C₁₁H₁₀S | [1] |

| Boiling Point | 264°C at 760 mmHg | [1] |

| Density | 1.085 g/cm³ | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-arylthiophenes is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method offers high yields and functional group tolerance.

Rationale for Method Selection:

The Suzuki-Miyaura coupling is chosen for its robustness, mild reaction conditions, and the commercial availability of the required starting materials (boronic acids and halo-thiophenes). The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of this compound from 2-bromothiophene and 3-methylphenylboronic acid.

Materials:

-

2-Bromothiophene

-

3-Methylphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [P(Ph)₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene and degassed water in a 4:1 ratio by volume.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using hexane as the eluent, to yield pure this compound.

Workflow Diagram: Synthesis of this compound

Caption: Suzuki coupling workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic singlet for the methyl (CH₃) group protons around δ 2.4 ppm. The thiophene protons will appear as doublets or multiplets in the δ 6.9-7.2 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all 11 carbon atoms in the molecule, including the methyl carbon, the aromatic CH carbons, and the quaternary carbons of the rings.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 174.05).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic systems.

Applications in Research and Drug Development

Thiophene and its derivatives are crucial scaffolds in medicinal chemistry due to their structural similarity to benzene rings, which allows them to act as bioisosteres, but with different electronic and lipophilic properties.[3][4] This substitution can lead to improved pharmacological profiles, including enhanced potency, selectivity, or metabolic stability.

Key Roles:

-

Anticancer Agents: The thiophene nucleus is present in numerous compounds investigated for their anticancer properties.[3][5] These molecules can act through various mechanisms, including the inhibition of kinases, microtubules, or carbonic anhydrase.[3]

-

Antiviral and Antimicrobial Agents: Substituted thiophenes have been evaluated for activity against a range of pathogens.[5][6] For example, certain 2-aminothiophene derivatives have shown activity against HIV-1 and human cytomegalovirus (CMV).[5][7]

-

Central Nervous System (CNS) Drugs: The thiophene scaffold is found in drugs targeting the CNS, including antipsychotics and anxiolytics.

-

Material Science: Beyond medicine, arylthiophenes are precursors to polythiophenes, which are conducting polymers used in the development of organic electronic devices like solar cells and transistors.[8][9]

This compound serves as a key intermediate for synthesizing these more complex, biologically active molecules. Its specific substitution pattern provides a vector for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][11]

-

Toxicology: The toxicological properties of this specific compound have not been fully investigated.[10] However, related thiophene compounds can cause skin, eye, and respiratory tract irritation.[12][13]

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][14]

Conclusion

This compound (CAS No. 85553-43-1) is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through modern cross-coupling methodologies, making it an accessible building block for synthetic chemists. The inherent biological relevance of the arylthiophene scaffold ensures that this compound will continue to be a valuable intermediate for researchers in drug discovery and material science, providing a platform for the development of novel therapeutic agents and functional materials.

References

- Alfa Chemistry. (n.d.). This compound.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Methylphenyl)thiophene.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.

- PubChem. (n.d.). 2-(3-Ethyl-4-methylphenyl)thiophene.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Bhat, A. A., et al. (2020). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Current Medicinal Chemistry, 28(15). doi:10.2174/1389557520666201202113333.

- Buckheit, R. W., et al. (2002). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Journal of Medicinal Chemistry, 45(15).

- Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 8(3).

- Wikipedia. (n.d.). Thiophene.

- Nguyen, T. H., et al. (2020). A straightforward access to 2-amino-3-arylthiophenes has been developed via one-pot two-step three-component reaction of arylacetonitriles, chalcones and elemental sulfur.

- Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4).

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- The Good Scents Company. (n.d.). 2-acetyl thiophene, 88-15-3.

- Bouzroura-Aichouche, C., et al. (2018).

- National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-.

- Cheméo. (n.d.). Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4).

- Wikipedia. (n.d.). 3-Methylthiophene.

- Mirza, S. (n.d.). Thiophene: Structure, Properties, Reactions.

- Carey, F. (2023). Thiophene: An Overview of Its Properties. Organic Chemistry: Current Research, 12(3).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. derthon.com [derthon.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. nj.gov [nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(3-Methylphenyl)thiophene: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities and presence in numerous FDA-approved drugs.[1][2] Their structural similarity to benzene allows them to act as bioisosteres, often leading to enhanced pharmacological properties.[3] This guide focuses on the synthesis, structural characterization, and potential applications of a specific derivative, 2-(3-Methylphenyl)thiophene, a molecule of interest in the exploration of novel therapeutic agents.

Molecular Structure and Formula

This compound, also known as 2-(3-tolyl)thiophene, is an aromatic heterocyclic compound. Its structure features a thiophene ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group.

Molecular Formula: C₁₁H₁₀S[4]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 174.26 g/mol | [4] |

| CAS Number | 85553-43-1 | [4] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | 264 °C at 760 mmHg | [4] |

| Density | 1.085 g/cm³ | [4] |

| SMILES | Cc1cccc(c1)c2cccs2 | [4] |

| InChIKey | SMKMXVCNNASZEB-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of 2-arylthiophenes is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4][5][6] This reaction involves the coupling of a thiophene derivative with a boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-bromothiophene and 3-methylphenylboronic acid.

Materials:

-

2-Bromothiophene

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 6 mL toluene, 2 mL ethanol) and a small amount of water (e.g., 1 mL) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the Suzuki-Miyaura coupling.

-

Base: Potassium carbonate is a commonly used base to facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic and inorganic reactants and facilitates the reaction.

-

Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Structural Elucidation and Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the thiophene and the phenyl rings, as well as a singlet for the methyl group protons. The aromatic region will display a complex pattern of multiplets.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for all eleven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the rings, and C-S stretching of the thiophene ring.[7][8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 174.26). The fragmentation pattern can provide further structural information.

Applications in Drug Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][9]

The introduction of an aryl group at the 2-position of the thiophene ring, as in this compound, can significantly influence the molecule's pharmacological profile. 2-Arylthiophene derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Numerous studies have demonstrated the potential of thiophene derivatives as anticancer agents.[1][10] The planar structure of the 2-arylthiophene core can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.

-

Anti-inflammatory Activity: Thiophene-containing compounds have shown promise as anti-inflammatory agents.[11] They can act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is a component of several antimicrobial and antifungal drugs.[2] Derivatives of 2-arylthiophene may exhibit activity against various bacterial and fungal strains.

While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs suggest it is a viable candidate for screening in various drug discovery programs targeting the aforementioned therapeutic areas. The 3-methylphenyl group can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel structure-activity relationships.

Conclusion

This compound is a readily accessible aromatic heterocyclic compound with physicochemical properties that make it an interesting building block for medicinal chemistry and materials science. Its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The inherent biological potential of the 2-arylthiophene scaffold makes this compound and its derivatives promising candidates for further investigation in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to explore the potential of this versatile molecule.

References

- Hassan, A. A., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- El-Boraey, H. A., et al. (2018). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.

- Campaigne, E., & Foye, W. O. (1952). Thiophen derivatives of biological interest. Part VIII. 2-Arylthiophens, 2 : 4-diarylthiophens, and 2 : 4-diarylselenophens. Journal of the Chemical Society (Resumed), 1726-1729.

-

DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

-

El-Sayed, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

- Wilson, W. D., et al. (1987). Studies on the biological activity of some nitrothiophenes. Journal of Medicinal Chemistry, 30(11), 2007-2012.

- Mishra, R., et al. (2021).

- Singh, R., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(8), 914-941.

- Abdel-hafez, A. A., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539.

- Aksenov, A. V., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 507-525.

- Shaikh, R. A., et al. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(5), 159-166.

- Gürdere, M. B., et al. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430.

- Singh, R., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(8), 914-941.

- Sanyal, N. K., & Tripathi, R. K. (1980). The Infrared Absorption Spectra of Thiophene Derivatives. Acta Physica Polonica A, 58(5), 587-593.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

- Mishra, R., & Singh, P. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

NIST. (n.d.). Thiophene, 2-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

- Çetinkaya, Y., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 263-274.

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Semantic Scholar. (n.d.). Figure I from RHF / 6-3 lG * * theoretical study of thiophene derivatives. [Link]

- Mudhol, M. B., et al. (2024). Pharmacological evaluation of 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide compound for anti-inflammatory activity in rats. National Journal of Physiology, Pharmacy and Pharmacology, 14(1), 1-6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. impactfactor.org [impactfactor.org]

- 11. National Journal of Physiology, Pharmacy and Pharmacology [mail.njppp.com]

Spectroscopic Characterization of 2-(3-Methylphenyl)thiophene: A Technical Guide

Introduction

2-(3-Methylphenyl)thiophene is a bi-aryl compound of significant interest in materials science and medicinal chemistry, owing to the versatile properties of the thiophene moiety. As with any novel compound synthesis, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying principles and experimental considerations for its accurate acquisition and interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the thiophene and the methylphenyl rings. The chemical shifts are influenced by the electron-donating nature of the methyl group and the aromatic ring currents of both ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | ~7.15 | dd | J = 5.1, 1.2 |

| H-4' | ~7.05 | dd | J = 5.1, 3.6 |

| H-5' | ~7.30 | dd | J = 3.6, 1.2 |

| H-2 | ~7.45 | s | - |

| H-4 | ~7.10 | d | J = 7.6 |

| H-5 | ~7.25 | t | J = 7.6 |

| H-6 | ~7.40 | d | J = 7.6 |

| -CH₃ | ~2.40 | s | - |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Rationale for ¹H NMR Predictions

The predicted chemical shifts are based on the analysis of simpler, related molecules such as 2-methylthiophene and 3-methylthiophene[1][2][3]. The protons on the thiophene ring (H-3', H-4', H-5') are expected to appear in the aromatic region, with their specific shifts and coupling constants being characteristic of a 2-substituted thiophene. The protons on the 3-methylphenyl ring (H-2, H-4, H-5, H-6) will also resonate in the aromatic region, with their splitting patterns dictated by their relative positions. The methyl protons (-CH₃) are anticipated to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~144.0 |

| C-3' | ~124.0 |

| C-4' | ~128.0 |

| C-5' | ~125.0 |

| C-1 | ~138.0 |

| C-2 | ~129.0 |

| C-3 | ~138.5 |

| C-4 | ~128.5 |

| C-5 | ~129.5 |

| C-6 | ~126.0 |

| -CH₃ | ~21.5 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Rationale for ¹³C NMR Predictions

The predicted chemical shifts for the carbon atoms are derived from data for 2-methylthiophene and 3-methylthiophene, as well as general values for substituted benzenes[2][4]. The carbons of the thiophene ring are expected to appear in the range of δ 120-145 ppm. The carbons of the 3-methylphenyl ring will also resonate in the aromatic region, with the methyl-substituted carbon (C-3) appearing slightly downfield. The methyl carbon (-CH₃) will be observed in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1.5.1 Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm[5][6].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

1.5.2 Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Structural Elucidation Workflow

Sources

- 1. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Methylphenyl)thiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction. It offers a thorough examination of the reaction mechanism, experimental parameters, and purification strategies. Furthermore, this guide presents a complete characterization of the target compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with its key physical properties. The content is structured to provide both theoretical understanding and practical, actionable insights for researchers in the field.

Introduction and Significance

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that are integral to the development of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties and steric conformation of the thiophene ring allow it to act as a versatile scaffold, influencing the biological activity and material properties of the parent molecule. This compound, in particular, combines the thiophene moiety with a substituted phenyl ring, offering a lipophilic and sterically defined structure that is of significant interest in drug design and as an intermediate for more complex molecular architectures.

The strategic placement of the methyl group on the phenyl ring can influence metabolic stability, receptor binding interactions, and the solid-state packing of organic materials. As such, a reliable and well-characterized synthetic route to this compound is of paramount importance for researchers engaged in the exploration of novel chemical entities.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

Several cross-coupling methodologies can be employed for the synthesis of biaryl compounds like this compound, including Stille, Negishi, and direct C-H arylation reactions. However, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly advantageous method due to its mild reaction conditions, high functional group tolerance, commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing byproducts.

The reaction proceeds via a palladium-catalyzed cycle involving the coupling of an organoborane (in this case, 3-methylphenylboronic acid) with an organohalide (2-bromothiophene). The key steps of the catalytic cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.

-

Transmetalation: The organic group from the organoborane is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromothiophene | 163.04 | ≥98% | Sigma-Aldrich |

| 3-Methylphenylboronic acid | 135.96 | ≥97% | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 99% | Strem Chemicals |

| Potassium Carbonate | 138.21 | ≥99% | Fisher Scientific |

| 1,2-Dimethoxyethane (DME) | 90.12 | Anhydrous, ≥99.5% | Acros Organics |

| Deionized Water | 18.02 | - | - |

| Diethyl Ether | 74.12 | ACS Grade | VWR |

| Magnesium Sulfate | 120.37 | Anhydrous | J.T. Baker |

| Silica Gel | - | 60 Å, 230-400 mesh | Sorbent Technologies |

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.63 g, 10.0 mmol, 1.0 eq), 3-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol, 0.03 eq).

-

Solvent and Base Addition: Add 1,2-dimethoxyethane (40 mL) followed by an aqueous solution of potassium carbonate (2.76 g in 10 mL of deionized water).

-

Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless to pale yellow oil.

Comprehensive Characterization

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 174.26 g/mol |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | ~1.07 g/cm³ (predicted) |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.44 (s, 1H, Ar-H)

-

7.42 (d, J = 7.6 Hz, 1H, Ar-H)

-

7.28 (t, J = 7.6 Hz, 1H, Ar-H)

-

7.22 (dd, J = 5.1, 1.1 Hz, 1H, Th-H)

-

7.17 (dd, J = 3.5, 1.1 Hz, 1H, Th-H)

-

7.08 (d, J = 7.6 Hz, 1H, Ar-H)

-

7.05 (dd, J = 5.1, 3.5 Hz, 1H, Th-H)

-

2.39 (s, 3H, CH₃)

-

Interpretation: The aromatic region of the spectrum shows distinct signals for the protons on both the phenyl and thiophene rings. The singlet at 2.39 ppm corresponds to the three protons of the methyl group.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

144.3 (C)

-

138.4 (C)

-

134.5 (C)

-

129.5 (CH)

-

128.7 (CH)

-

126.9 (CH)

-

126.3 (CH)

-

124.7 (CH)

-

123.0 (CH)

-

122.9 (CH)

-

21.5 (CH₃)

-

Interpretation: The spectrum displays eleven distinct carbon signals, consistent with the molecular structure. The upfield signal at 21.5 ppm is characteristic of the methyl carbon.

The IR spectrum provides information about the functional groups present in the molecule.

-

IR (neat, cm⁻¹):

-

3107 (C-H stretch, aromatic)

-

3055 (C-H stretch, aromatic)

-

2921 (C-H stretch, methyl)

-

1605, 1575, 1478 (C=C stretch, aromatic rings)

-

845, 775, 695 (C-H out-of-plane bend, aromatic)

-

Interpretation: The spectrum shows characteristic absorptions for aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the methyl group. The bands in the fingerprint region are indicative of the substitution patterns on the aromatic rings.

Mass spectrometry confirms the molecular weight of the compound.

-

MS (EI, 70 eV) m/z (%):

-

174 (M⁺, 100)

-

159 ([M-CH₃]⁺, 25)

-

128 ([M-C₂H₆S]⁺, 15)

-

Interpretation: The mass spectrum shows a strong molecular ion peak (M⁺) at m/z = 174, which corresponds to the molecular weight of this compound. The fragmentation pattern is consistent with the structure, showing a notable loss of a methyl radical.

Conclusion

This technical guide has detailed a reliable and efficient synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, IR, and MS, provides a definitive analytical profile of the target compound, ensuring its identity and purity. This information will be invaluable to researchers utilizing this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its unique electronic properties, ability to act as a bioisosteric replacement for the phenyl ring, and synthetic accessibility have made it a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the diverse applications of substituted thiophenes across a range of therapeutic areas. We will delve into the underlying medicinal chemistry principles, structure-activity relationships (SAR), and key experimental protocols that underscore the versatility of this remarkable scaffold. Particular emphasis is placed on the causal relationships behind synthetic and biological testing choices, providing a framework for the rational design of next-generation thiophene-based drugs. As of recent analyses, 26 FDA-approved drugs contain a thiophene nucleus, highlighting its clinical significance.[1][3]

The Thiophene Core: Physicochemical Properties and Rationale in Drug Design

Thiophene's value in medicinal chemistry stems from a combination of its structural and electronic features. The sulfur atom imparts a unique set of properties that distinguish it from its carbocyclic analog, benzene.[4] The sulfur atom's lone pair of electrons participates in the aromatic system, making the ring electron-rich and susceptible to electrophilic substitution.[4] This reactivity provides a handle for a wide array of synthetic modifications.

One of the most powerful strategies in drug design is bioisosterism , the replacement of a functional group with another that retains similar biological activity. Thiophene is frequently employed as a bioisostere for the phenyl ring.[5] This substitution is often driven by the goal of improving pharmacokinetic properties, such as metabolic stability and solubility, or to modulate target binding affinity.[6] The sulfur atom can also participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

Metabolic Considerations and Toxicity Profile

While the thiophene ring is a valuable tool, its metabolism can sometimes lead to the formation of reactive metabolites, a critical consideration in drug development.[3][7] Cytochrome P450-mediated oxidation can generate highly reactive thiophene S-oxides and epoxides, which have been implicated in drug-induced hepatotoxicity in some cases, such as with the withdrawn drug tienilic acid.[3][8] However, the inclusion of a thiophene moiety does not inherently lead to toxicity.[3] The overall metabolic profile of the drug, including alternative, less toxic metabolic pathways, and the daily dose are crucial factors.[7][8] For instance, drugs like tiaprofenic acid and suprofen can generate reactive metabolites, but these are often devoid of pharmacological activity.[4] A thorough understanding of a thiophene-containing drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is therefore paramount.[9][10]

Therapeutic Applications of Substituted Thiophenes

The versatility of the thiophene scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.

Antibacterial Agents

Thiophene derivatives have shown considerable promise as potent antibacterial agents, including activity against drug-resistant strains.[11]

Mechanism of Action: A key mechanism of action for some antibacterial thiophenes is the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication, through a unique allosteric inhibition mechanism.[12]

Structure-Activity Relationship (SAR): The antibacterial efficacy of thiophene derivatives is highly dependent on the nature and position of substituents. The introduction of lipophilic and electron-withdrawing groups can enhance antibacterial activity by modulating the compound's ability to penetrate bacterial cell membranes.[12] For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at position-3 was found to be more potent than hydroxyl or methyl groups, and the absence of an azo moiety also contributed to enhanced activity.[11]

Quantitative Data: Antitubercular Activity

A notable application of thiophenes is in the development of antitubercular agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of several thiophene derivatives against Mycobacterium tuberculosis.

| Compound | R1 | R2 | MIC (µM) | pMIC |

| 7a | Methyl | H | 88.6 | 4.052 |

| 7b | Phenyl | H | 72.65 | 4.139 |

| TP2 | Pentafluorophenyl-amide | 3-alkyl ester | - | - |

| TP4 | Pentafluorophenyl-amide | 3-alkyl ester | - | - |

| TP1735 (Cmpd 9) | Carboxylic acid | - | >100 | <4.00 |

Data sourced from multiple studies.[13][14][15] The data indicates that specific substitutions, such as the pentafluorophenyl amide in TP2 and TP4, are crucial for potent activity, while replacing the 3-alkyl ester with a primary amide or carboxylic acid leads to a significant loss of activity.[14]

Antifungal Agents

Substituted thiophenes have also emerged as a promising class of antifungal agents, with activity against clinically relevant species like Candida albicans.[16][17]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are known to disrupt fungal cell membrane integrity.

Structure-Activity Relationship (SAR): Studies on benzo[b]thiophene derivatives have shown that hydroxyl groups are essential for antifungal activity in aryl derivatives.[17] For 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives, a cycloalkyl ring linked to the thiophene moiety was found to be crucial for activity, with cyclohexyl compounds demonstrating the best antifungal potential.[18]

Quantitative Data: Activity against Candida Species

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiophene derivatives against Candida species.

| Compound Class | Fungal Strain | MIC Range (µg/mL) |

| 2-(Substituted-amino)-4,5-dialkyl-thiophene-3-carbonitriles | Candida spp. | Moderate to poor activity |

| 2-Amino-thiophene derivatives | Fluconazole-resistant Candida spp. | 100 - 200 |

| 1,3-di(thiophen-2-yl)prop-2-en-1-one | C. albicans, C. tropicalis | 60 |

Data compiled from multiple sources.[11][18][19] The thiophene derivative 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) has shown fungicidal action at concentrations of 100 µg/ml against C. albicans and C. parapsilosis.[16]

Antiviral Agents

The thiophene scaffold has been successfully incorporated into antiviral drug candidates targeting a range of viruses, including influenza and Ebola virus.

Mechanism of Action: For influenza virus, a key target is the neuraminidase (NA) enzyme, which is essential for the release of new viral particles from infected cells.[20] Thiophene derivatives have been designed to act as potent NA inhibitors.[7] In the context of Ebola virus, certain thiophene derivatives have been identified as entry inhibitors.[21]

Structure-Activity Relationship (SAR): In the development of neuraminidase inhibitors, the thiophene moiety plays a crucial role in binding to the active site of the enzyme.[20] The addition of a quinoline ring that extends into the 150-cavity of the NA active site has been shown to significantly enhance inhibitory activity.[20]

Quantitative Data: Neuraminidase Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of selected thiophene derivatives against influenza neuraminidase.

| Compound | Target | IC50 (µM) |

| Oseltamivir Carboxylate (Control) | Neuraminidase | 0.06 |

| Thiophene Derivative 4b | Neuraminidase | 0.03 |

| Thienyl-based bisamide 8 | Influenza A (A/Wuhan/359/1995) | 18.52 µg/mL |

Data sourced from multiple studies.[7][20][22][23][24] Compound 4b demonstrates superior inhibitory activity compared to the positive control, oseltamivir carboxylate.[20]

Anticancer Agents

Thiophene derivatives have been extensively investigated for their anticancer properties, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[13][25]

Mechanism of Action: A significant number of thiophene-based anticancer agents function as kinase inhibitors .[4][26] They are designed to compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4] Another important mechanism is the inhibition of tubulin polymerization .[12][27] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[12][27] Some thiophene derivatives have also been shown to inhibit the Wnt/β-catenin signaling pathway.[25]

Signaling Pathway: Kinase Inhibition

Caption: Thiophene derivatives can act as kinase inhibitors by blocking the ATP binding site.

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Sources

- 1. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. izsvenezie.com [izsvenezie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. jmpas.com [jmpas.com]

- 16. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]

- 27. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methylphenyl)thiophene Derivatives: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The thiophene scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1] This technical guide provides a comprehensive exploration of a specific, promising subclass: 2-(3-Methylphenyl)thiophene derivatives. We will delve into the synthetic methodologies for creating these compounds, with a focus on robust and versatile techniques such as the Suzuki-Miyaura cross-coupling and the Gewald aminothiophene synthesis. Furthermore, this guide will elucidate the burgeoning potential of these derivatives in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, supported by structure-activity relationship (SAR) insights. We will also explore their emerging applications in materials science as components of conductive polymers. This document is intended to be a valuable resource, providing not only theoretical knowledge but also actionable experimental protocols and curated data to accelerate research and development in this exciting area of chemical science.

Introduction: The Significance of the this compound Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of functional organic molecules. Its derivatives have found widespread application as pharmaceuticals, agrochemicals, and in advanced materials.[2] The 2-arylthiophene motif, in particular, is a common feature in many biologically active compounds and functional materials. The introduction of a 3-methylphenyl (or m-tolyl) group at the 2-position of the thiophene ring imparts a unique combination of steric and electronic properties. The methyl group, being electron-donating, can influence the electron density of the aromatic system, while its meta position provides a specific spatial arrangement that can be crucial for targeted biological interactions or for controlling the morphology of polymeric materials. This guide will provide a detailed examination of the synthesis, characterization, and potential uses of this versatile chemical scaffold.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] This reaction is highly efficient for coupling a thiophene halide (typically 2-bromothiophene) with an arylboronic acid (in this case, 3-methylphenylboronic acid) in the presence of a palladium catalyst and a base.[3]

Diagram 1: Synthetic workflow for this compound

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials:

-

2-Bromothiophene (1.63 g, 10.0 mmol)

-

3-Methylphenylboronic acid (1.63 g, 12.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.347 g, 0.3 mmol)

-

Potassium carbonate (K₂CO₃) (2.76 g)

-

1,2-Dimethoxyethane (DME) (40 mL)

-

Deionized water (10 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a 100 mL round-bottom flask, add 2-bromothiophene, 3-methylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).[1]

-

Add 1,2-dimethoxyethane and an aqueous solution of potassium carbonate.[1]

-

Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.

-

Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[4][5] This reaction is particularly useful for generating derivatives with an amino group at the 2-position, which is a common feature in many biologically active molecules. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[2][5]

Diagram 2: Gewald reaction for 2-aminothiophene synthesis.

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Materials:

-

3-Methylacetophenone (1.34 g, 10.0 mmol)

-

Malononitrile (0.66 g, 10.0 mmol)

-

Elemental sulfur (0.38 g, 12.0 mmol)

-

Morpholine (0.87 g, 10.0 mmol)

-

Ethanol (30 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylacetophenone, malononitrile, and elemental sulfur in ethanol.[4]

-

Add morpholine to the mixture.

-

Stir the reaction mixture and heat to 50°C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-methylphenyl)-3-cyanothiophene.

Potential Applications in Drug Discovery

Thiophene derivatives are a wellspring of inspiration for medicinal chemists, with numerous approved drugs containing this heterocyclic core.[6] The this compound scaffold offers a promising starting point for the design of novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, which can act through various mechanisms, including kinase inhibition and induction of apoptosis.[7][8] The substitution pattern on the thiophene and the appended aryl ring plays a crucial role in determining the cytotoxic activity.

Table 1: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BZ02 | 2-Iodobenzamide derivative of tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | [8] |

| BU17 | Benzyl urea derivative of tetrahydrobenzo[b]thiophene | A549 (Lung) | 9.00 | [8] |

| Thiazole 2 | Thiazole derivative with dimethylaniline | HepG-2 (Liver) | 1.2 | [3] |

| Thiophene 6 | 3-Aminothiophene with benzoyl and ester groups | MDA-MB-231 (Breast) | 21.9 | [3] |

Note: The data presented are for structurally related thiophene derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives should be generated through targeted screening.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact anticancer activity. Electron-withdrawing groups, such as halogens, can enhance cytotoxicity.[8]

-

Functional Groups on the Thiophene Core: The presence of specific functional groups, such as amino, cyano, and carboxamide moieties, which can be introduced via the Gewald reaction, often contributes to the biological activity by providing sites for hydrogen bonding and other interactions with biological targets.

-

Flexibility of Linkers: The flexibility of the linker between the thiophene core and other pharmacophoric groups can influence the binding affinity to target proteins. For instance, a more flexible benzyl group can sometimes lead to higher potency compared to a rigid phenyl group.[8]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise as antibacterial and antifungal agents.[7][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Diarylamines of 2,3,5-trimethylbenzo[b]thiophene | Bacillus cereus | 1.56-12.5 | [9] |

| Diarylamines of 2,3,5-trimethylbenzo[b]thiophene | Escherichia coli | 3.12-25 | [9] |

| Spiro-indoline-oxadiazole thiophene derivative | Clostridium difficile | 2-4 | [7] |

| Thiophene derivatives with benzamide and phenyl groups | Colistin-resistant A. baumannii | 16-64 | [4] |

Note: This table provides examples of the antimicrobial potential of various thiophene-based compounds.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the thiophene and phenyl rings, can affect its ability to penetrate bacterial cell membranes.

-

Specific Pharmacophores: The incorporation of specific pharmacophores, such as benzamide and piperidin-4-yloxy groups, has been shown to be important for activity against drug-resistant Gram-negative bacteria.[4]

-

Heterocyclic Fusions: Fusing the thiophene ring with other heterocyclic systems can lead to compounds with enhanced and more specific antimicrobial profiles.

Applications in Materials Science: Conductive Polymers

Polythiophenes are a class of conductive polymers that have garnered significant attention for their potential applications in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and sensors. The electrical conductivity of polythiophenes arises from the delocalization of π-electrons along the polymer backbone.[5]

The properties of polythiophenes can be tuned by introducing substituents on the thiophene ring. Poly(3-alkylthiophenes) are a well-studied class of soluble and processable conductive polymers. The polymerization of this compound would lead to a polymer with a unique combination of a conjugated backbone and pendant aryl groups, which could influence its solid-state packing and, consequently, its charge transport properties.

Diagram 3: Polymerization of this compound.

Caption: Oxidative polymerization to form poly(this compound).

The electrical conductivity of polythiophenes is highly dependent on their regioregularity. A higher degree of head-to-tail (HT) linkages in poly(3-alkylthiophenes) leads to a more planar backbone, enhanced π-orbital overlap, and consequently, higher conductivity.[5] For instance, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene exhibited a conductivity of 50 S/cm, whereas a more regioregular copolymer showed a higher conductivity of 140 S/cm.[5] While specific data for poly(this compound) is not widely available, it is anticipated that controlling the regiochemistry of its polymerization would be crucial for optimizing its electrical properties.

Characterization of this compound Derivatives

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, one would expect characteristic signals for the thiophene ring protons, the aromatic protons of the methylphenyl group, and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching, and C-S stretching of the thiophene ring would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising platform for the development of new molecules with significant potential in both medicinal chemistry and materials science. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura coupling and the Gewald reaction, offer efficient and adaptable routes to a wide array of derivatives. The preliminary insights into their potential as anticancer and antimicrobial agents underscore the need for further investigation and optimization of this chemical class. Structure-activity relationship studies will be pivotal in guiding the design of more potent and selective drug candidates. In the realm of materials science, the exploration of polymers derived from this compound could lead to the development of novel conductive materials with tailored electronic and physical properties. This technical guide serves as a foundational resource to stimulate and support further research into the exciting and multifaceted chemistry of this compound derivatives.

References

- Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC Advances, 11(48), 30286-30298.

- BenchChem. (2025). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.

- Organic Chemistry Portal. Gewald Reaction.

- Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

- Abdel-Wahab, B. F., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451.

- Carroll College. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.

- McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.

- Sabnis, R. W., et al. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Ben Hassen, B., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.

- Al-Ghorbani, M., et al. (2015).

- Jamil, W., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.

- Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.

- Khalifa, M. M., et al. (2020). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. Journal of the Iranian Chemical Society, 17(10), 2631-2646.

- Nikolova, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 27.

- Chavan, S. M., et al. (2015). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 7(12), 643-647.

- Akbaş, H., et al. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Journal of Spectroscopy, 2017, 1-13.

- da Silva, A. B. F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24675.

- Abdel-Hafez, A. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76.

- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars.

- Gellis, A., et al. (2004). Screening of antimicrobial activity of diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 14(23), 5831-5833.

- Shinohara, Y., et al. (2009). Thermoelectric Properties of Poly(3-Alkylthiophenes). Materials Science Forum, 610-611, 801-804.

- ChemicalBook. 2-Methylthiophene(554-14-3) 1H NMR spectrum.

- Pan, C., et al. (2023). Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system. Journal of Materials Chemistry C, 11(36), 12284-12292.

- Sharma, G. D., et al. (2009). Synthesis, DC conductivity and dielectric properties of rf-plasma polymerized poly (3-methyl thiophene) thin films.

-

Ahmad, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[1][8]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 66(2), 1-9.

- Gowda, B. T., et al. (2002). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polythiophene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of antimicrobial activity of diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity and stability of 2-(3-Methylphenyl)thiophene

An In-Depth Technical Guide to the Reactivity and Stability of 2-(3-Methylphenyl)thiophene

Executive Summary

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science.[1][2][3] Their significance stems from their unique electronic properties and their ability to act as bioisosteres for phenyl rings, often leading to improved pharmacological profiles.[4][5] This technical guide provides a comprehensive analysis of this compound, a key intermediate and structural motif. We will explore its electronic structure, thermodynamic and kinetic stability, and its reactivity in key organic transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective use in synthesis and discovery programs.

Core Concepts: Structure and Stability

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound consisting of a thiophene ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic sextet, rendering the ring electron-rich and highly aromatic.[4] This aromaticity is the foundation of its stability and characteristic reactivity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 174.26 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Aromaticity | High, due to delocalized 6π-electron system |

Electronic Profile and Stability

The stability of the thiophene ring is comparable to that of benzene, though it exhibits distinct electronic features. The sulfur atom, being more electronegative than carbon, also has the capacity to donate a lone pair to the π-system, which significantly influences the electron distribution within the ring. This makes the carbon atoms adjacent to the sulfur (the α-positions, C2 and C5) particularly electron-rich and thus susceptible to electrophilic attack.[6]

The 3-methylphenyl substituent exerts a modest influence on the electronic properties of the thiophene ring. The methyl group is weakly electron-donating through hyperconjugation and inductive effects. This electronic contribution is transmitted through the phenyl ring to the thiophene core, slightly enhancing the electron density of the heterocyclic system.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for quantifying the electronic structure.[7][8][9] For substituted thiophenes, these calculations reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity. The HOMO is typically delocalized across the thiophene ring, confirming its nucleophilic character in electrophilic substitutions.[10]

Synthesis of this compound

The most prevalent and versatile method for constructing the aryl-thiophene C-C bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and exceptional tolerance for a wide range of functional groups, making it a staple in modern organic synthesis.[11][12]

Suzuki-Miyaura Cross-Coupling

The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. To synthesize this compound, one could react 2-bromothiophene with 3-methylphenylboronic acid or, conversely, 3-methylphenyl bromide with thiophene-2-boronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromothiophene and 3-methylphenylboronic acid.

Materials:

-

2-Bromothiophene (1.0 eq)

-

3-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene, 3-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene and water (typically a 4:1 to 10:1 mixture).

-

Causality Insight: The base (K₂CO₃) is crucial for the transmetalation step, forming the boronate complex which readily transfers its organic group to the palladium center.[11] Water is often necessary to dissolve the inorganic base.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[13]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a non-polar eluent such as hexane) to yield pure this compound.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electron-rich nature of the thiophene ring. Reactions typically occur at the unsubstituted carbon atoms of the thiophene moiety.

Electrophilic Aromatic Substitution (SEAr)